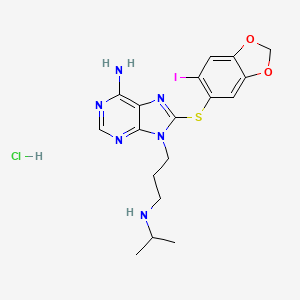
Zelavespib monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zelavespib monohydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the purine scaffold, introduction of the iodo group, and the attachment of the isopropylamino-propyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This would require optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards for pharmaceutical production .
化学反応の分析
Types of Reactions
Zelavespib monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
科学的研究の応用
作用機序
Zelavespib monohydrochloride exerts its effects by binding to the ATP-binding site of HSP90, thereby inhibiting its chaperone function. This leads to the destabilization and degradation of client proteins that are essential for tumor growth and survival . The compound’s prolonged residence time at the target site enhances its therapeutic efficacy by ensuring sustained inhibition of HSP90 .
類似化合物との比較
Similar Compounds
Icapamespib: Another epichaperome inhibitor with similar mechanisms of action.
Ganetespib: An HSP90 inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
Zelavespib monohydrochloride is unique due to its high affinity for HSP90 and its ability to maintain target binding for extended periods, even after rapid plasma clearance . This prolonged residence time at the target site contributes to its enhanced therapeutic potential compared to other HSP90 inhibitors .
特性
CAS番号 |
2095432-24-7 |
|---|---|
分子式 |
C18H22ClIN6O2S |
分子量 |
548.8 g/mol |
IUPAC名 |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrochloride |
InChI |
InChI=1S/C18H21IN6O2S.ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H |
InChIキー |
HUAKDRZHOBLKGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


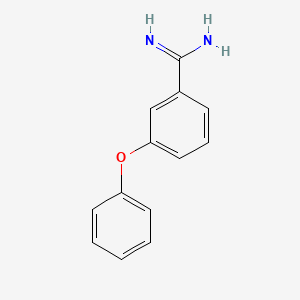
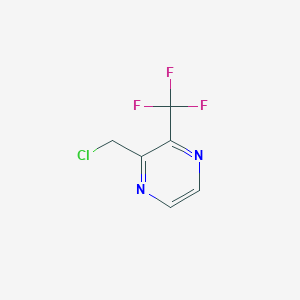
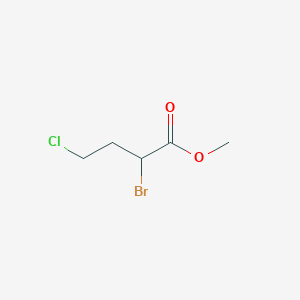
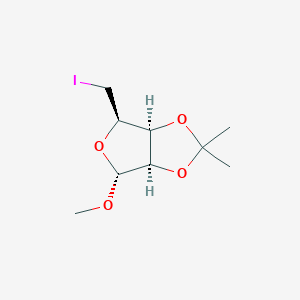
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
![2-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12436090.png)
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
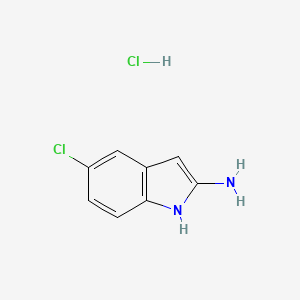


![2-[(2-Amino-2-phenylethyl)sulfanyl]-1-phenylethanamine](/img/structure/B12436127.png)
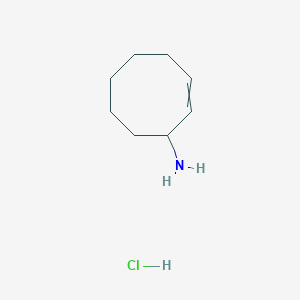
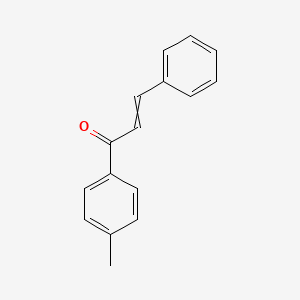
![3-[4-(Tert-butoxy)phenyl]prop-2-enoic acid](/img/structure/B12436146.png)
